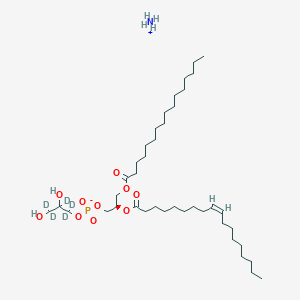

16:0-18:1 PG-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H80NO10P |

|---|---|

Peso molecular |

771.1 g/mol |

Nombre IUPAC |

azanium [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate |

InChI |

InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1/i33D2,34D2,37D; |

Clave InChI |

WFYVYFVKHCDATR-GKRQAWATSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[NH4+] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 16:0-18:1 PG-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5), commonly known as 16:0-18:1 PG-d5. This deuterated phosphatidylglycerol is a critical tool in lipidomics research, primarily serving as an internal standard for accurate quantification of its non-deuterated counterpart in complex biological samples using mass spectrometry. This document details its chemical properties, biological significance, and provides representative experimental protocols for its application. Furthermore, this guide presents key quantitative data in a structured format and visualizes relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic, stable isotope-labeled lipid that mirrors the structure of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG). The incorporation of five deuterium atoms on the glycerol headgroup provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based quantitative analysis.[1][2] The precise quantification of specific lipid species like 16:0-18:1 PG is crucial for understanding their roles in various physiological and pathological processes.

Phosphatidylglycerols (PGs) are anionic phospholipids that are essential components of biological membranes. In mammals, they are notably important constituents of pulmonary surfactant, where they play a role in reducing surface tension in the alveoli.[3][4] PGs are also involved in cellular signaling, including the activation of lipid-gated ion channels.[1][4] Given their biological importance, the ability to accurately measure the levels of specific PG species is of significant interest in various research fields, including the study of respiratory diseases and neurological disorders like Batten disease.[5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Systematic Name | 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol-1',1',2',3',3'-d5) | [6] |

| Common Name | This compound | [2] |

| Molecular Formula | C40H75D5NO10P | [6] |

| Molecular Weight | 771.07 g/mol | [6] |

| Exact Mass | 770.583 g/mol | [6] |

| Physical State | Powder | [6] |

| Storage Temperature | -20°C | [6] |

Synthesis of this compound

-

Synthesis of Deuterated Glycerol: The synthesis typically starts with a commercially available deuterated glycerol source or involves the deuteration of a suitable precursor.

-

Acylation of the Glycerol Backbone: The deuterated glycerol is then acylated at the sn-1 and sn-2 positions with palmitic acid (16:0) and oleic acid (18:1), respectively. This often involves protection and deprotection steps to ensure the correct stereochemistry.

-

Phosphorylation and Headgroup Attachment: The diacylglycerol is subsequently phosphorylated at the sn-3 position, followed by the attachment of the deuterated glycerol headgroup to form the final phosphatidylglycerol structure.

The synthesis of asymmetrically acylated and selectively deuterated phospholipids presents significant challenges, often requiring complex purification techniques to achieve high purity. For most research applications, it is more practical to procure this compound from commercial suppliers specializing in stable isotope-labeled lipids.

Biological Significance of Phosphatidylglycerol (16:0-18:1 PG)

The non-deuterated counterpart of the internal standard, 16:0-18:1 PG, is a biologically active molecule with several key functions:

-

Pulmonary Surfactant: It is a vital component of lung surfactant, a complex mixture of lipids and proteins that lines the alveoli and prevents their collapse by reducing surface tension.[3][4] The presence of adequate levels of PG in amniotic fluid is an indicator of fetal lung maturity.[4]

-

Lipid-Gated Ion Channels: Phosphatidylglycerol can directly interact with and modulate the activity of certain ion channels in the plasma membrane.[1][4] This suggests a role for PG in cellular signaling and excitability.

-

Mitochondrial Membranes: PG is also found in mitochondrial membranes and serves as a precursor for the synthesis of cardiolipin, a unique phospholipid essential for mitochondrial function and energy metabolism.[4]

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol occurs through a series of enzymatic reactions, primarily in the endoplasmic reticulum and mitochondria. The pathway is outlined in the diagram below.

Caption: Biosynthesis pathway of phosphatidylglycerol.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 16:0-18:1 PG in biological samples by mass spectrometry. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a widely used method for extracting lipids from various biological matrices.

Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

This compound internal standard solution (concentration to be optimized based on the expected level of the analyte)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a known amount of the biological sample in a glass centrifuge tube, add the predetermined amount of the this compound internal standard solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be at least 20 times the volume of the sample to ensure a single phase.

-

Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and disruption of cell membranes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex the mixture again for 1 minute.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Quantitative Analysis by LC-MS/MS

This section outlines a general procedure for the quantification of 16:0-18:1 PG using this compound as an internal standard. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column is commonly used for lipidomics.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).

-

Column Temperature: Typically maintained between 40-50°C.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for the analysis of phosphatidylglycerols.

-

Multiple Reaction Monitoring (MRM): This is a common mode for quantification on triple quadrupole mass spectrometers. The precursor and product ions for both the analyte and the internal standard are monitored.

-

16:0-18:1 PG: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will correspond to the fatty acyl chains (palmitate and oleate).

-

This compound: The precursor ion will be [M-H]⁻, which will be 5 Da higher than the non-deuterated form. The product ions corresponding to the fatty acyl chains will be the same as the non-deuterated form.

-

-

Data Analysis: The peak area of the analyte (16:0-18:1 PG) is normalized to the peak area of the internal standard (this compound). The concentration of the analyte is then determined using a calibration curve prepared with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

Quantitative Data Summary:

| Parameter | 16:0-18:1 PG (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) [M-H]⁻ | 747.5 | 752.5 |

| Product Ion 1 (m/z) (Palmitate) | 255.2 | 255.2 |

| Product Ion 2 (m/z) (Oleate) | 281.2 | 281.2 |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

Caption: A typical workflow for quantitative lipidomics.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of 16:0-18:1 PG, a phospholipid with significant biological roles in pulmonary function and cellular signaling. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, along with representative experimental protocols and data. By utilizing the information and workflows presented herein, researchers can confidently incorporate this compound into their studies to gain deeper insights into the complex world of lipid metabolism and its implications for health and disease.

References

- 1. Lipid-gated ion channels - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 5. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphoglycerol-d5: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol-d5 (POPG-d5). This deuterated phospholipid is a critical tool in advanced lipidomics and membrane research, primarily utilized as an internal standard for mass spectrometry-based quantification.

Core Structure and Deuteration

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a common anionic phospholipid found in biological membranes. Its structure consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with palmitic acid (a saturated C16 fatty acid) and oleic acid (a monounsaturated C18 fatty acid), respectively. The sn-3 position is esterified with a phosphoglycerol head group.

The deuterated form, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol-d5 (POPG-d5) , is a stable isotope-labeled analog of POPG. The "-d5" designation indicates the presence of five deuterium atoms. Based on established synthesis methods for analogous deuterated lipids, these five deuterium atoms are located on the glycerol backbone of the molecule. This specific labeling is crucial for its application as an internal standard in mass spectrometry, as it provides a distinct mass shift without significantly altering the molecule's chemical and physical properties.

Physicochemical Properties

The physicochemical properties of POPG-d5 are nearly identical to its non-deuterated counterpart, POPG. This similarity is essential for its function as an internal standard, ensuring it behaves in the same manner as the endogenous analyte during sample preparation, chromatography, and ionization.

| Property | Value |

| Molecular Formula | C40H71D5O10P |

| Synonyms | POPG-d5, 16:0-18:1 PG-d5 |

| Purity | Typically >98% |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

The primary application of POPG-d5 is as an internal standard in quantitative lipidomics studies using mass spectrometry (MS). The principle behind its use is isotope dilution mass spectrometry (IDMS), which is considered the gold standard for accurate quantification in complex biological matrices.

Key applications include:

-

Accurate Quantification of POPG: By adding a known amount of POPG-d5 to a biological sample, the endogenous POPG can be accurately quantified by comparing the mass spectrometer's signal intensities of the analyte and the deuterated standard.

-

Correction for Analytical Variability: POPG-d5 compensates for variations that can occur during sample preparation (e.g., extraction efficiency), chromatographic separation, and ionization in the mass spectrometer.

-

Lipid Metabolism Studies: Researchers can use POPG-d5 to trace the metabolic fate of POPG in cellular systems.

-

Drug-Membrane Interaction Studies: Understanding how drugs interact with and modify lipid membranes is crucial in drug development. POPG-d5 can be used in model membrane systems to study these interactions with high precision.

Experimental Protocols

Quantitative Analysis of POPG in a Biological Sample using LC-MS/MS

This protocol outlines a general workflow for the quantification of POPG in a biological matrix (e.g., cell lysate, plasma) using POPG-d5 as an internal standard.

1. Sample Preparation:

- To a known volume or weight of the biological sample, add a precise amount of POPG-d5 internal standard solution.

- Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

- Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the liquid chromatography (LC) system.

2. LC-MS/MS Analysis:

- Inject the reconstituted lipid extract into an LC system coupled to a tandem mass spectrometer (MS/MS).

- Separate the lipids using a suitable chromatography column and gradient.

- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous POPG and the POPG-d5 internal standard in Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis:

- Integrate the peak areas for both the analyte (POPG) and the internal standard (POPG-d5).

- Calculate the peak area ratio of POPG to POPG-d5.

- Determine the concentration of endogenous POPG in the sample by comparing the peak area ratio to a calibration curve generated with known concentrations of POPG and a fixed concentration of POPG-d5.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate key concepts and workflows related to the use of POPG-d5.

A Technical Guide to the Physical Properties of Deuterated Phosphatidylglycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylglycerol (PG), a crucial tool in membrane biophysics and drug delivery research. The substitution of hydrogen with deuterium offers a unique spectroscopic window into the structure and dynamics of lipid bilayers, making deuterated PG an invaluable probe for various analytical techniques. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and structural relationships.

Core Physical Properties

The introduction of deuterium into the acyl chains or headgroup of phosphatidylglycerol subtly alters its physical properties compared to its protiated counterpart. These differences, while often minor, are critical for the interpretation of experimental data. The primary techniques used to characterize these properties include Differential Scanning Calorimetry (DSC), Small-Angle Neutron Scattering (SANS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Physical Properties

The following table summarizes key physical parameters for various phosphatidylglycerol species, including the effects of deuteration where data is available. It is important to note that the phase transition temperature (Tm) is a key parameter influenced by deuteration. Studies on other deuterated phospholipids have shown that deuteration of the acyl chains typically leads to a decrease in the gel-to-liquid crystalline phase transition temperature.[1][2]

| Phospholipid Species | Acyl Chain Composition | Headgroup | Phase Transition Temp (°C) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Data Source/Technique |

| DLPG | 12:0/12:0 | Glycerol | -3 | Not specified | Not specified | Avanti Polar Lipids |

| DMPG | 14:0/14:0 | Glycerol | 23 | Not specified | Not specified | Avanti Polar Lipids[3] |

| DPPG | 16:0/16:0 | Glycerol | 41 | Not specified | Not specified | Avanti Polar Lipids[3] |

| DSPG | 18:0/18:0 | Glycerol | 55 | Not specified | Not specified | Avanti Polar Lipids[3] |

| DOPG | 18:1/18:1 | Glycerol | -18 | Not specified | Not specified | Avanti Polar Lipids[3] |

| POPG | 16:0-18:1 | Glycerol | -2 | ~64.6 | ~39.1 | MD Simulation (CHARMM36)[4] |

| d-POPG (deuterated chains) | 16:0-d31-18:1 | Glycerol | Expected to be lower than -2°C | Not specified | Not specified | Inferred from other deuterated lipids |

| POPC | 16:0-18:1 | Choline | -2 | ~63.5-63.8 | Not specified | Experimental/MD Simulation[5] |

Note: The area per lipid and bilayer thickness for POPG are derived from molecular dynamics simulations, which provide valuable atomistic-level insights.[4][5][6] Experimental values can be obtained through techniques like SANS and X-ray scattering.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the preparation and analysis of deuterated phosphatidylglycerol.

Preparation of Deuterated Phosphatidylglycerol Liposomes

The preparation of unilamellar vesicles (liposomes) is a fundamental step for many biophysical studies. The extrusion method is commonly used to produce vesicles with a defined size distribution.[8][9][10][11][12]

Materials:

-

Deuterated phosphatidylglycerol (e.g., d-POPG) powder

-

Buffer of choice (e.g., PBS, Tris-HCl), filtered through a 0.22 µm filter

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Glass vials with Teflon-lined caps

-

Rotary evaporator or a stream of inert gas (nitrogen or argon)

-

Vacuum desiccator

-

Water bath sonicator

-

Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the deuterated PG powder in the organic solvent in a round-bottom flask. For mixed lipid vesicles, co-dissolve all lipids in the solvent to ensure a homogenous mixture.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of inert gas.[9]

-

Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipid.

-

This initial hydration results in the formation of large, multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[8]

-

The extrusion process should be performed at a temperature above the lipid's phase transition temperature.

-

Typically, 11-21 passes through the membrane are sufficient to produce a homogenous population of unilamellar vesicles.

-

Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipids, specifically the gel-to-liquid crystalline phase transition temperature (Tm).[1][13][14][15][16][17]

Materials:

-

Hydrated deuterated PG liposome suspension

-

Reference buffer (the same buffer used for liposome preparation)

-

DSC instrument with appropriate sample pans

Procedure:

-

Sample Preparation:

-

Accurately pipette a known amount of the liposome suspension into a DSC sample pan.

-

Pipette the same volume of the reference buffer into a reference pan.

-

Seal both pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Heat the sample at a controlled rate (e.g., 1-5 °C/min) through the phase transition to a temperature well above the Tm.

-

Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the thermogram.[18]

-

The peak of the endotherm corresponds to the Tm.

-

Characterization by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for analyzing the headgroup structure and purity of phospholipids.[19][20][21][22][23]

Materials:

-

Deuterated PG sample

-

Deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the deuterated PG sample in the deuterated solvent containing the internal standard.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ³¹P NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Analysis:

-

The chemical shift of the phosphorus signal provides information about the headgroup environment.

-

The integral of the phosphorus signal relative to the internal standard can be used for quantification.

-

Mass Spectrometry (MS) for Structural Verification

Mass spectrometry is used to confirm the molecular weight and acyl chain composition of the deuterated phosphatidylglycerol.[24][25][26][27][28]

Materials:

-

Deuterated PG sample

-

Appropriate solvents for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated PG in a suitable solvent for the chosen ionization method.

-

-

MS Analysis:

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range. The molecular ion peak will confirm the molecular weight, accounting for the mass increase due to deuterium incorporation.

-

Tandem MS (MS/MS) can be used to fragment the lipid and confirm the identity and position of the deuterated acyl chains.

-

Small-Angle Neutron Scattering (SANS) for Bilayer Structural Analysis

SANS is a powerful technique for determining the structure of lipid bilayers, including their thickness and the area per lipid molecule. The large difference in neutron scattering length between hydrogen and deuterium makes this technique particularly well-suited for studying deuterated lipids.[29][30][31][32][33]

Materials:

-

Deuterated PG liposome suspension

-

D₂O and H₂O to create contrast-matched buffers

-

SANS instrument

Procedure:

-

Sample Preparation:

-

Prepare deuterated PG liposomes as described in Protocol 1.

-

Create a series of buffers with varying D₂O/H₂O ratios to achieve different solvent scattering length densities (contrast variation).

-

-

SANS Measurement:

-

Measure the scattering profiles of the liposome suspensions in the different contrast-matched buffers.

-

-

Data Analysis:

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural concepts relevant to the study of deuterated phosphatidylglycerol.

Signaling Pathways

While phosphatidylglycerol is a known precursor for cardiolipin and plays a role in various cellular processes, including the activation of certain ion channels and in bacterial membrane function, the use of deuterated PG in elucidating specific signaling pathways is primarily as a biophysical probe rather than a direct participant in a signaling cascade that is altered by deuteration itself. Therefore, a signaling pathway diagram is not included as it would not accurately reflect the primary application of deuterated PG as described in the current scientific literature. The strength of deuterated PG lies in its ability to report on the structural and dynamic changes in membranes during signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. avantiresearch.com [avantiresearch.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. lipidmaps.org [lipidmaps.org]

- 26. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]

- 27. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 32. researchgate.net [researchgate.net]

- 33. flore.unifi.it [flore.unifi.it]

The Pivotal Role of Phosphatidylglycerol in the Architecture and Function of Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylglycerol (PG) is a unique and essential glycerophospholipid that, despite its often low abundance, plays a critical and multifaceted role in the structure and function of cellular membranes across all domains of life. From maintaining the structural integrity of bacterial envelopes to enabling the intricate processes of photosynthesis in plants and ensuring proper lung function in mammals, the influence of PG is profound. This technical guide provides an in-depth exploration of the core functions of phosphatidylglycerol in cell membranes, detailing its biosynthesis, its quantitative distribution in various biological systems, and its impact on membrane biophysical properties. Furthermore, this guide outlines detailed experimental protocols for the analysis of PG and presents key signaling and metabolic pathways in which this phospholipid is a central player, offering valuable insights for researchers and professionals in drug development seeking to understand and target membrane-related processes.

Introduction

Biological membranes are dynamic, complex structures that define the boundaries of cells and their internal compartments. The unique properties of these membranes are largely dictated by their lipid composition. Among the diverse array of membrane lipids, phosphatidylglycerol (PG) stands out for its anionic headgroup and its indispensable roles in a wide range of cellular processes.[1] While often considered a minor component in eukaryotic membranes compared to phosphatidylcholine and phosphatidylethanolamine, its presence is crucial in specific membranes, such as those of bacteria, mitochondria, and chloroplasts.[1][2] This guide will delve into the critical functions of PG, providing a comprehensive resource for the scientific community.

Biosynthesis of Phosphatidylglycerol

The synthesis of phosphatidylglycerol is a conserved pathway that serves as a central hub in phospholipid metabolism. The process begins with the formation of phosphatidic acid (PA), which is then converted to the activated intermediate, CDP-diacylglycerol (CDP-DAG).[3]

The key steps in PG biosynthesis are as follows:

-

Activation of Phosphatidic Acid: The enzyme CDP-diacylglycerol synthase catalyzes the reaction of PA with cytidine triphosphate (CTP) to form CDP-diacylglycerol.[3]

-

Formation of Phosphatidylglycerol Phosphate: Phosphatidylglycerol phosphate (PGP) synthase then facilitates the condensation of CDP-diacylglycerol with glycerol-3-phosphate, releasing cytidine monophosphate (CMP) and forming PGP.[3]

-

Dephosphorylation to Phosphatidylglycerol: Finally, a specific phosphatase, PGP phosphatase, removes the phosphate group from PGP to yield phosphatidylglycerol.[3]

In bacteria, this pathway is essential for producing a major component of their cell membrane.[4] In eukaryotes, PG synthesis occurs in the endoplasmic reticulum and the mitochondria, where it serves as a precursor for the synthesis of the mitochondrial-specific phospholipid, cardiolipin.[2][5] In plants, PG biosynthesis is also active in chloroplasts, highlighting its importance in photosynthesis.[6][7]

Logical Relationship of PG Biosynthesis

Quantitative Distribution of Phosphatidylglycerol

The concentration of phosphatidylglycerol varies significantly across different organisms and subcellular membranes, reflecting its specialized functions. The following tables summarize the quantitative data on PG abundance in key biological membranes.

Table 1: Phosphatidylglycerol Content in Bacterial Membranes

| Organism | Membrane | Phosphatidylglycerol (% of total phospholipids) | Reference |

| Escherichia coli | Inner Membrane | 20-25% | [8][9] |

| Gram-positive bacteria (general) | Cytoplasmic Membrane | Can be as high as 60% | [8] |

Table 2: Phosphatidylglycerol Content in Thylakoid Membranes

| Organism | Membrane | Phosphatidylglycerol (% of total lipids) | Reference |

| Cyanobacteria and Plants | Thylakoid | ~10% | [10] |

| Spinach | Thylakoid | 9% |

Table 3: Phosphatidylglycerol Content in Mitochondrial Membranes

| Organism | Membrane | Phosphatidylglycerol (% of total phospholipids) | Reference |

| Eukaryotes (general) | Inner Mitochondrial Membrane | Minor component, precursor to cardiolipin | [2][11] |

| Yeast (Saccharomyces cerevisiae) | Inner Mitochondrial Membrane | Constitutes a small fraction, tightly regulated | [12] |

Core Functions of Phosphatidylglycerol in Cell Membranes

Maintenance of Membrane Structure and Fluidity

Phosphatidylglycerol, with its anionic headgroup and cylindrical shape, contributes significantly to the overall stability and fluidity of biological membranes.[13] In bacteria, where PG is a major phospholipid, it plays a crucial role in maintaining the integrity of the cell envelope, helping the cell to withstand environmental stress.[8] The presence of PG influences the packing of other lipids in the bilayer, thereby modulating membrane fluidity. While extensive quantitative data on the direct effect of PG on fluidity is complex and context-dependent, studies using techniques like Laurdan fluorescence spectroscopy have shown that alterations in the levels of anionic phospholipids, including PG, can impact membrane order.[14][15]

Interaction with Membrane Proteins

Phosphatidylglycerol is not merely a structural component; it actively participates in the function of numerous membrane proteins. Its negatively charged headgroup facilitates electrostatic interactions with positively charged amino acid residues in transmembrane and peripheral membrane proteins. These interactions can be critical for:

-

Protein Folding and Stability: PG can act as a lipid chaperone, assisting in the correct folding and stabilization of membrane proteins.

-

Enzyme Activation: The activity of certain membrane-bound enzymes is dependent on the presence of PG.

-

Oligomerization: PG has been shown to be important for the formation of protein complexes within the membrane.[9]

A notable example is the interaction of palmitoyl-oleoyl-phosphatidylglycerol (POPG) with the Erwinia ligand-gated ion channel (ELIC), where it exhibits a strong binding affinity of -9.7 ± 0.8 kcal/mol, suggesting a specific modulatory role.[16][17][18][19][20]

Role in Photosynthesis

In photosynthetic organisms, phosphatidylglycerol is the only major phospholipid found in the thylakoid membranes of chloroplasts and cyanobacteria and is absolutely essential for photosynthesis.[7][10] Approximately 30% of the total PG in thylakoids is specifically associated with photosystem I (PSI) and photosystem II (PSII) complexes.[10][21] Its functions in this context include:

-

Structural Integrity of Photosystems: PG is an integral component of the crystal structures of both PSI and PSII, contributing to their stability and proper assembly.

-

Electron Transport: PG is crucial for the efficient transfer of electrons within the photosynthetic electron transport chain.[22]

Experimental Workflow for Studying PG in Photosynthesis

Precursor for Other Essential Lipids

Phosphatidylglycerol serves as a key metabolic intermediate in the synthesis of other important phospholipids.

-

Cardiolipin: In both prokaryotes and the inner mitochondrial membrane of eukaryotes, two molecules of phosphatidylglycerol are condensed to form cardiolipin, a unique dimeric phospholipid crucial for mitochondrial bioenergetics and structure.[5][11]

-

Enterobacterial Common Antigen (ECA): In Gram-negative bacteria of the order Enterobacterales, PG is the lipid donor for the synthesis of the phospholipid-linked form of ECA (ECAPG), a conserved surface glycolipid.[23]

Cardiolipin Synthesis from Phosphatidylglycerol

Role in Mammalian Lung Surfactant

In mammals, phosphatidylglycerol is a significant component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. Although it comprises a smaller percentage of surfactant phospholipids compared to phosphatidylcholine, its presence is a key indicator of fetal lung maturity. PG is thought to be important for the proper spreading and adsorption of the surfactant film, which is essential for reducing surface tension and preventing alveolar collapse during breathing.[24]

Experimental Protocols

A thorough understanding of phosphatidylglycerol's function relies on robust experimental methodologies. This section provides an overview of key protocols for the analysis of PG and its effects on membrane properties.

Lipidomics Analysis of Phosphatidylglycerol

Objective: To qualitatively and quantitatively analyze the phosphatidylglycerol content in a biological sample.

Methodology: Shotgun lipidomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for detailed lipid analysis.[6][25][26]

Protocol Outline:

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., cells, tissue).

-

Perform lipid extraction using a modified Bligh and Dyer or Folch method.[6] For quantitative analysis, add an internal standard (e.g., a PG species with non-natural fatty acyl chains) before extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Optional Derivatization:

-

For enhanced detection and differentiation from isomers like bis(monoacylglycero)phosphate (BMP), lipids can be methylated using trimethylsilyl-diazomethane (TMS-D).[6]

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform/methanol).

-

Inject the sample into a liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer).

-

Separate the lipid species using a suitable chromatography column and gradient.

-

Detect and identify PG species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

-

-

Data Analysis:

-

Quantify the amount of each PG species by comparing its peak area to that of the internal standard.

-

Utilize specialized software for lipid identification and quantification.[24]

-

Measurement of Membrane Fluidity using Laurdan GP

Objective: To assess the effect of phosphatidylglycerol on the fluidity of biological or model membranes.

Methodology: The fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity. This shift is quantified by the Generalized Polarization (GP) value.[27][28][29]

Protocol Outline:

-

Preparation of Membranes:

-

For in vivo studies, grow bacterial or eukaryotic cells to the desired density.

-

For in vitro studies, prepare liposomes (small or large unilamellar vesicles) with varying concentrations of phosphatidylglycerol.

-

-

Laurdan Staining:

-

Incubate the cells or liposomes with a working solution of Laurdan (typically 5-10 µM) for a specified time (e.g., 30 minutes) at a controlled temperature.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two emission wavelengths (typically around 440 nm for the ordered phase and 490 nm for the disordered phase) using an excitation wavelength of 350 nm. This can be done using a fluorescence plate reader or a spectrofluorometer.

-

-

Calculation of GP Value:

-

Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[1]

-

-

Data Interpretation:

-

Compare the GP values of membranes with different PG concentrations to determine its effect on fluidity.

-

In Vitro Reconstitution of Protein-Lipid Interactions

Objective: To study the direct interaction of a purified protein with phosphatidylglycerol in a controlled membrane environment.

Methodology: This involves reconstituting a purified membrane protein or a peripheral membrane protein into liposomes containing PG.[30][31][32][33][34]

Protocol Outline:

-

Protein Purification:

-

Express and purify the protein of interest using standard biochemical techniques.

-

-

Liposome Preparation:

-

Prepare a lipid mixture containing the desired mole percentage of phosphatidylglycerol along with other lipids (e.g., phosphatidylcholine).

-

Create a thin lipid film by evaporating the solvent.

-

Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.

-

Generate unilamellar vesicles by sonication or extrusion.

-

-

Protein Reconstitution:

-

Solubilize the purified protein in a mild detergent.

-

Mix the solubilized protein with the prepared liposomes.

-

Remove the detergent slowly (e.g., by dialysis, size-exclusion chromatography, or with bio-beads) to allow the protein to insert into the liposomes.

-

-

Analysis of Interaction:

-

Confirm protein incorporation into the liposomes (e.g., by co-sedimentation assays or density gradient centrifugation).

-

Assess the effect of PG on protein function (e.g., enzymatic activity, transport assays).

-

Investigate the structural changes in the protein upon interaction with PG-containing membranes (e.g., using circular dichroism or fluorescence spectroscopy).

-

Conclusion and Future Directions

Phosphatidylglycerol is a phospholipid of fundamental importance, with its roles extending from the basic structural integrity of membranes to the intricate regulation of complex cellular machinery. Its conservation across the domains of life underscores its essentiality. For researchers in basic science, a deeper understanding of the specific interactions of PG with proteins and its role in the formation of lipid domains will continue to be a fruitful area of investigation. For professionals in drug development, the unique and often essential nature of PG biosynthesis and function in pathogenic bacteria presents an attractive target for the development of novel antimicrobial agents. Furthermore, the role of PG in modulating inflammation and its presence in lung surfactant suggests potential therapeutic applications in inflammatory diseases and respiratory distress syndromes. The continued application of advanced lipidomic techniques, coupled with biophysical and structural biology approaches, will undoubtedly uncover further layers of complexity in the functions of this remarkable phospholipid, paving the way for new scientific discoveries and therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation and Regulation of Mitochondrial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane [frontiersin.org]

- 11. imrpress.com [imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Phosphatidylglycerol-derived phospholipids have a universal, domain-crossing role in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Influence of phospholipid species on membrane fluidity: a meta-analysis for a novel phospholipid fluidity index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 21. researchgate.net [researchgate.net]

- 22. Direct Evidence for Requirement of Phosphatidylglycerol in Photosystem II of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 27. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 29. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. In vitro reconstitution of lipid-dependent dual topology and postassembly topological switching of a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. In vitro reconstitution platforms of mammalian cell-free expressed membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-2-oleoyl-phosphatidylglycerol (16:0-18:1 PG) in Lipid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-phosphatidylglycerol (16:0-18:1 PG), a prominent anionic phospholipid, is emerging as a critical modulator of cellular signaling, particularly in the realms of inflammation and apoptosis. As the dominant molecular species of phosphatidylglycerol (PG) in pulmonary surfactant, its functions extend beyond biophysical roles to active participation in complex signaling cascades. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of 16:0-18:1 PG, with a focus on its immunomodulatory effects through the Toll-like receptor 4 (TLR4) pathway and its putative role in programmed cell death. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development centered on this multifaceted lipid.

Introduction

Phosphatidylglycerol (PG) is a glycerophospholipid that constitutes a minor component of most cellular membranes but plays significant roles in specific biological contexts.[1] The specific acyl chain composition of PG, such as 16:0-18:1 (palmitoyl-oleoyl), dictates its precise biophysical properties and, increasingly recognized, its signaling functions. 16:0-18:1 PG is notably abundant in lung surfactant, where it is essential for proper respiratory function.[2] Beyond its structural role, recent evidence has highlighted its capacity to modulate inflammatory responses, making it a molecule of interest for therapeutic intervention in inflammatory diseases. This guide will delve into the known signaling pathways influenced by 16:0-18:1 PG, presenting the current state of knowledge for researchers and developers in the field.

Biosynthesis and Metabolism of 16:0-18:1 PG

The synthesis of phosphatidylglycerol is a multi-step enzymatic process that occurs in the endoplasmic reticulum and mitochondria.[3] The pathway begins with the formation of phosphatidic acid (PA), a central precursor for many phospholipids.

Biosynthesis Pathway

The synthesis of PG from phosphatidic acid involves the following key steps:

-

Activation of Phosphatidic Acid: Phosphatidate cytidylyltransferase catalyzes the reaction of phosphatidic acid with cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG), a high-energy intermediate.

-

Formation of Phosphatidylglycerol Phosphate: Glycerol-3-phosphate phosphatidyltransferase (PGP synthase) then catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to yield phosphatidylglycerol phosphate (PGP).[1]

-

Dephosphorylation to Phosphatidylglycerol: Finally, PGP is dephosphorylated by a specific phosphatase, PGP phosphatase, to produce phosphatidylglycerol.[1]

The specific acyl chain composition of 16:0-18:1 PG is determined by the preceding enzymes that synthesize the diacylglycerol backbone of PA and by the remodeling of existing PG molecules by lysophospholipid acyltransferases.

Figure 1: Biosynthesis pathway of 16:0-18:1 PG.

Quantitative Data on Biosynthesis

While the enzymatic steps are well-defined, specific kinetic parameters for the enzymes involved in the synthesis of the 16:0-18:1 species are not extensively documented in publicly available literature. However, studies on related enzymes provide some insight. For instance, the lysophospholipid acyltransferase LPLAT7, which exhibits sn-1 specific activity, shows different affinities for various lysophospholipid acceptors, with a higher affinity for lysophosphatidylethanolamine (LPE) over lysophosphatidylcholine (LPC).[4] Further research is needed to determine the kinetic properties of the specific acyltransferases responsible for incorporating the oleoyl (18:1) chain into a 1-palmitoyl-lysophosphatidylglycerol precursor.

| Enzyme Activity Data | Value | Reference |

| LPLAT7 Km for LPE | 1.7 ± 0.3 µM | [4] |

| LPLAT7 Km for LPC | 9.8 ± 2.7 µM | [4] |

| LPLAT7 Vmax for LPE | ~800 nmol/min/mg protein | [4] |

| LPLAT7 Vmax for LPC | ~600 nmol/min/mg protein | [4] |

Role in Inflammatory Signaling: The TLR4 Pathway

A significant body of evidence points to the anti-inflammatory properties of PG, with 16:0-18:1 PG being a potent modulator of the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response.

Mechanism of TLR4 Inhibition

Figure 2: Inhibition of the TLR4 signaling pathway by 16:0-18:1 PG.

Quantitative Effects on Cytokine Production

The inhibitory effect of 16:0-18:1 PG on TLR4 signaling translates to a significant reduction in the production of pro-inflammatory cytokines. Studies have quantified this inhibition, providing IC50 values for the suppression of key inflammatory mediators.

| Cytokine Inhibition by 16:0-18:1 PG (POPG) | IC50 (µM) | Reference |

| TNF-α | 0.62 | [5] |

| IL-1β | 2.6 | [5] |

These data highlight the potent anti-inflammatory capacity of 16:0-18:1 PG. The differential sensitivity of TNF-α and IL-1β inhibition suggests a complex regulatory mechanism that may involve multiple points of intervention within the signaling pathway. While direct quantitative data on the phosphorylation of upstream signaling molecules like IRAK4 and TBK1 in response to 16:0-18:1 PG is currently limited, the pronounced effect on cytokine output strongly supports a significant upstream inhibitory action.

Putative Role in Apoptosis

The involvement of phospholipids in the regulation of apoptosis is well-established. While the specific role of 16:0-18:1 PG in apoptosis is less defined than its anti-inflammatory functions, several lines of evidence suggest its participation in mitochondrial-mediated cell death pathways.

Connection to Mitochondrial Function

Phosphatidylglycerol is a precursor for the synthesis of cardiolipin, a unique dimeric phospholipid of the inner mitochondrial membrane that is crucial for mitochondrial function and the regulation of apoptosis.[6] Alterations in PG levels can impact cardiolipin content and composition, which in turn can influence mitochondrial morphology, respiration, and the propensity to undergo apoptosis.[6][7]

Potential Modulation of Apoptotic Pathways

16:0-18:1 PG may influence apoptosis through several potential mechanisms:

-

Mitochondrial Permeability Transition: As a component of mitochondrial membranes and a precursor to cardiolipin, 16:0-18:1 PG could modulate the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of apoptosis that leads to the release of pro-apoptotic factors like cytochrome c.[8][9]

-

Interaction with Bcl-2 Family Proteins: The activity of pro- and anti-apoptotic Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization, can be influenced by the lipid environment. While direct interactions between 16:0-18:1 PG and Bcl-2 proteins have not been extensively characterized, it is plausible that changes in membrane composition due to this phospholipid could affect their function.[10]

-

Caspase Activation: The ultimate executioners of apoptosis are caspases. While direct modulation of caspase activity by 16:0-18:1 PG has not been demonstrated, its influence on upstream mitochondrial events would ultimately impact the activation of initiator and effector caspases.[1]

Figure 3: Potential involvement of 16:0-18:1 PG in the mitochondrial apoptosis pathway.

Experimental Protocols

Quantification of 16:0-18:1 PG by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of 16:0-18:1 PG from biological samples using liquid chromatography-tandem mass spectrometry.

Workflow Diagram:

Figure 4: Workflow for LC-MS/MS-based quantification of 16:0-18:1 PG.

Methodology:

-

Sample Preparation: Homogenize tissue or cell pellets in a suitable buffer on ice.

-

Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). Add an internal standard (e.g., a deuterated PG species) before extraction for accurate quantification.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Collection and Drying: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid film in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).

-

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the lipid species. Detect 16:0-18:1 PG using a tandem mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions.

-

Data Analysis: Quantify the amount of 16:0-18:1 PG by comparing its peak area to that of the internal standard and referencing a standard curve.

In Vitro TLR4 Activation Assay

This protocol describes a cell-based assay to assess the inhibitory effect of 16:0-18:1 PG on LPS-induced TLR4 activation.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

-

Liposome Preparation: Prepare liposomes containing 16:0-18:1 PG using standard methods such as sonication or extrusion.

-

Cell Treatment: Pre-incubate the cells with varying concentrations of 16:0-18:1 PG liposomes for a defined period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC50 value of 16:0-18:1 PG for the inhibition of each cytokine.

Cytochrome c Release Assay

This protocol provides a method to assess apoptosis by detecting the release of cytochrome c from mitochondria into the cytosol.

Methodology:

-

Cell Treatment: Treat cells with the desired apoptotic stimulus in the presence or absence of 16:0-18:1 PG.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This can be achieved using commercially available kits or standard differential centrifugation protocols.

-

Western Blotting: Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

Visualization and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the amount of cytochrome c in each fraction to determine the extent of its release from the mitochondria.

Conclusion and Future Directions

1-palmitoyl-2-oleoyl-phosphatidylglycerol is a bioactive lipid with significant immunomodulatory and potential pro-apoptotic functions. Its role in attenuating TLR4-mediated inflammation is supported by quantitative data, making it a promising target for the development of anti-inflammatory therapeutics. Its involvement in apoptosis, while less clear, warrants further investigation, particularly concerning its direct effects on mitochondrial function and apoptotic signaling proteins.

Future research should focus on:

-

Determining the precise binding affinities of 16:0-18:1 PG for TLR4, MD-2, and CD14.

-

Quantifying the direct impact of 16:0-18:1 PG on the phosphorylation of key downstream TLR4 signaling intermediates.

-

Elucidating the specific enzymatic pathways and their kinetics responsible for the synthesis of 16:0-18:1 PG.

-

Conducting detailed studies to directly assess the effect of 16:0-18:1 PG on caspase activation and mitochondrial permeability transition.

A deeper understanding of the molecular mechanisms underlying the signaling functions of 16:0-18:1 PG will be instrumental in harnessing its therapeutic potential for a range of inflammatory and proliferative diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of CD14 and TLR4.MD-2 activities by a synthetic lipid A mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mitochondrial permeability transition: Recent progress and open questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

The Metabolic Journey of Exogenous 16:0-18:1 PG-d5: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of exogenously administered 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1',3'-rac-glycerol)-d5 (16:0-18:1 PG-d5). By integrating findings from lipidomics, stable isotope tracing studies, and fundamental principles of phospholipid biochemistry, this document outlines the absorption, distribution, metabolic conversion, and potential signaling roles of this deuterated phosphatidylglycerol species.

Introduction to Phosphatidylglycerol and its Deuterated Analog

Phosphatidylglycerol (PG) is a ubiquitous glycerophospholipid, serving as a key structural component of biological membranes and a precursor for other important lipids like cardiolipin.[1] The specific molecular species 16:0-18:1 PG, containing a palmitic acid and an oleic acid chain, is a common constituent of cellular membranes. The use of deuterated analogs, such as this compound where five deuterium atoms label the glycerol backbone, allows for the precise tracing of its metabolic journey in vivo, distinguishing it from endogenous pools. Such stable isotope tracing is a powerful technique in metabolic research, enabling the quantification of pathway fluxes and the identification of novel metabolic routes.[2][3]

Absorption and Distribution

The route of administration significantly influences the initial absorption and distribution of exogenous this compound.

Oral Administration: When administered orally, phospholipids can be incorporated into mixed micelles in the gastrointestinal tract, facilitating their uptake by enterocytes.[4][5] However, a significant portion is likely hydrolyzed by pancreatic phospholipases, releasing fatty acids and lysophosphatidylglycerol, which are then absorbed.

Intravenous Administration: Following intravenous injection, typically as part of a liposomal formulation, this compound will circulate in the bloodstream. The physicochemical properties of the liposomes, such as size and surface charge, will dictate their pharmacokinetic profile. Studies on phosphatidylglycerol-containing liposomes in rats have demonstrated rapid clearance from circulation and significant accumulation in the liver and spleen.[1]

Quantitative Distribution Data

The following table summarizes the biodistribution of intravenously administered phosphatidylglycerol (PG)-containing liposomes in a rat model. While this data is for a general PG liposome and not specifically this compound, it provides a valuable reference for expected tissue distribution.

| Organ | Percentage of Injected Dose (at 2 hours) | Cellular Distribution | Reference |

| Liver | 35% | Primarily Kupffer cells | [1] |

| Spleen | 40% | Not specified | [1] |

This data is derived from studies using liposomes containing phosphatidylglycerol and should be considered as an approximation for the distribution of this compound.

Metabolic Pathways of this compound

Once distributed to various tissues, exogenous this compound is subject to a series of enzymatic modifications. The d5-labeled glycerol backbone serves as a stable tracer to follow the fate of the core structure.

Hydrolysis by Phospholipases

The initial and most critical step in the metabolism of this compound is its hydrolysis by various phospholipases. These enzymes exhibit specificity for different bonds within the phospholipid structure.

-

Phospholipase A1 (PLA1): Cleaves the fatty acid at the sn-1 position, yielding 2-oleoyl-lysophosphatidylglycerol-d5 (2-18:1 LPG-d5) and palmitic acid.[6]

-

Phospholipase A2 (PLA2): Cleaves the fatty acid at the sn-2 position, producing 1-palmitoyl-lysophosphatidylglycerol-d5 (1-16:0 LPG-d5) and oleic acid.[7]

-

Phospholipase C (PLC): Cleaves the phosphodiester bond before the phosphate group, generating 1-palmitoyl-2-oleoyl-sn-glycerol (16:0-18:1 DAG) and d5-glycerol-3-phosphate.

-

Phospholipase D (PLD): Cleaves the phosphodiester bond after the phosphate group, resulting in 1-palmitoyl-2-oleoyl-sn-phosphatidic acid (16:0-18:1 PA) and d5-glycerol.

Fate of the Hydrolysis Products

The primary metabolites of this compound hydrolysis enter various cellular metabolic pathways.

-

Lysophosphatidylglycerol-d5 (LPG-d5): LPG can be re-acylated to form new PG species or further degraded by lysophospholipases to yield d5-glycerol-3-phosphate and a fatty acid.

-

Fatty Acids (Palmitic and Oleic Acid): These can be utilized for energy production via β-oxidation, incorporated into other lipid species (e.g., triglycerides, other phospholipids), or used in signaling pathways.

-

Diacylglycerol (DAG): A key signaling molecule that can also be phosphorylated to phosphatidic acid or used for the synthesis of other phospholipids and triglycerides.

-

d5-Glycerol-3-Phosphate and d5-Glycerol: The deuterated glycerol backbone enters central carbon metabolism. d5-Glycerol can be phosphorylated to d5-glycerol-3-phosphate.[8] d5-Glycerol-3-phosphate is a precursor for the de novo synthesis of other glycerolipids, and it can also be converted to dihydroxyacetone phosphate and enter glycolysis or gluconeogenesis.[9][10]

Signaling Pathways

The metabolites of this compound are not merely intermediates in catabolic pathways; they can also function as signaling molecules, initiating downstream cellular responses.

-

Phosphatidic Acid (PA): 16:0-18:1 PA, generated by PLD, is a potent second messenger that can activate a variety of signaling proteins, including protein kinases and phosphatases, thereby influencing cell growth, proliferation, and membrane trafficking.[4][8]

-

Lysophosphatidic Acid (LPA): If lysophosphatidylglycerol is further metabolized, it could potentially lead to the formation of lysophosphatidic acid, another powerful signaling lipid that acts through a family of G protein-coupled receptors (GPCRs) to regulate diverse cellular processes.[11][12]

-

Lysophosphatidylglycerol (LPG): While less studied than LPA, LPG itself may have signaling roles, potentially influencing inflammatory responses and other cellular functions.

Excretion

The ultimate excretion of the components of this compound will occur through various routes after complete catabolism. The fatty acid portions will be largely metabolized for energy, with the carbon atoms eventually being excreted as carbon dioxide. The glycerol backbone, once it enters central metabolism, will share the same fate as other glucose and glycerol molecules. Studies on the excretion of orally administered glycerol have shown that it is detectable in urine for several hours post-administration.[13] It is plausible that a portion of the d5-glycerol derived from this compound would also be excreted in the urine. Phospholipids and their metabolites can also be excreted in the feces.[11][14]

Experimental Protocols

The investigation of the metabolic fate of this compound requires a combination of in vivo experiments and advanced analytical techniques.

In Vivo Tracer Study

-

Animal Model: Male Wistar rats (250-300g) are a suitable model.

-

Administration of this compound: The deuterated lipid is formulated into liposomes and administered intravenously via the tail vein at a dose of 10 mg/kg.

-

Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h). At the final time point, animals are euthanized, and tissues (liver, spleen, kidney, lung, brain, adipose tissue) are rapidly excised and flash-frozen in liquid nitrogen. Urine and feces are collected throughout the study period.

Lipid Extraction from Tissues

A modified Bligh-Dyer or Folch extraction method is recommended for the efficient recovery of a broad range of lipids.

-

Homogenization: A known weight of frozen tissue (e.g., 100 mg) is homogenized in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), inducing phase separation.

-

Lipid Collection: The lower organic phase containing the lipids is carefully collected. The extraction is repeated on the remaining aqueous and protein phases.

-

Drying and Reconstitution: The combined organic phases are dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v).

Detailed protocols for lipid extraction can be found in references[8][9][11][15][16].

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its deuterated metabolites.

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different lipid species based on their hydrophobicity.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.

-

Detection Method: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity for targeted quantification. The transitions would be specific for the parent ion of this compound and its expected metabolites, and their corresponding fragment ions. High-resolution mass spectrometry allows for the accurate mass measurement of the parent and fragment ions, aiding in the identification of unknown metabolites.

-

Quantification: A calibration curve is generated using synthetic standards of this compound and its potential non-deuterated metabolites. The deuterated nature of the parent compound allows for its clear distinction from endogenous lipids.

Conclusion

The metabolic fate of exogenous this compound is a multi-step process involving absorption, distribution to various tissues, and a cascade of enzymatic modifications. The deuterated glycerol backbone provides a powerful tool to trace the journey of this molecule and its core structural components through various metabolic and signaling pathways. While further studies are needed to provide a complete quantitative picture of its metabolism in different physiological and pathological states, the framework presented in this guide, based on current knowledge of phospholipid biochemistry, provides a solid foundation for researchers and drug development professionals working in this area. The detailed experimental protocols and analytical strategies outlined herein offer a practical approach to unraveling the intricate metabolic network that governs the fate of this and other exogenous phospholipids.

References

- 1. The distribution and metabolism of glycerol in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Phospholipid Component Defines Pharmacokinetic and Pharmacodynamic Properties of Synthetic High-Density Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aocs.org [aocs.org]

- 8. hmdb.ca [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 11. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urinary excretion of exogenous glycerol administration at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P. aeruginosa Metabolome Database: PA(16:0/18:1(11Z)) (PAMDB000743) [pseudomonas.umaryland.edu]

- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Natural Abundance of 16:0-18:1 Phosphatidylglycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance, analytical methodologies, and biological significance of 16:0-18:1 phosphatidylglycerol (PG) isomers. Phosphatidylglycerol, a key anionic phospholipid, plays crucial roles in membrane structure and cellular signaling across various organisms. The specific acyl chain combination of palmitic acid (16:0) and oleic acid (18:1) results in several isomers with distinct properties and distributions. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes their involvement in cellular pathways.

Natural Abundance of 16:0-18:1 PG Isomers

Phosphatidylglycerol generally constitutes a minor fraction of total phospholipids in most animal tissues, typically around 1-2%. However, its concentration can be significantly higher in specific membranes and organisms. The 16:0/18:1 acyl chain combination is a commonly observed molecular species.

Quantitative Distribution in Mammalian Tissues

The abundance of PG(16:0/18:1) varies across different mammalian tissues. While it is a minor component, its presence is consistently detected.

| Tissue | Organism | Relative Abundance/Concentration | Notes |

| Kidney | Sheep, Cow | Detected, but at very low levels (<0.4% of total glycerophospholipids) | PG(16:0/18:1) was the only detectable PG molecule in these species' kidneys.[1] |

| Brain | Mammals | Very low levels | Generally low abundance of PG in the brain.[1] |

| Lung Surfactant | Mammals | Can be the second most abundant phospholipid (up to 11% of total) | PG levels are an indicator of fetal lung maturity.[2] |

| Blood | Human | 0.604 +/- 0.044 uM | Detected and quantified in normal adult blood. |

| Liver | Bovine | PG 36:2 (which includes 16:0/18:1) is the most abundant PG species. | PG consists of a higher content of monounsaturated fatty acid chains.[3] |

Abundance in Plants

In plants, particularly in photosynthetic tissues, phosphatidylglycerol is a significant component of thylakoid membranes, comprising 5-15% of total lipids.[4] The fatty acid composition of PG is crucial for functions like photosynthesis and chilling sensitivity.

| Organism/Tissue | Relative Abundance/Concentration | Notes |

| Yellow Lupin Seeds | Detected | PG(16:0/18:1) is one of the identified PG species.[5] |

| Chilling-resistant plants | High in 18:1/16:0 PG | These plants contain more unsaturated PGs.[4] |

| Chilling-sensitive plants | Contain both 18:1/16:0 and 16:0/16:0 PG | Higher levels of saturated PG species are associated with chilling sensitivity.[4] |

| Arabidopsis thaliana (fab1 mutant) | >40% high-melting-point PG (includes 16:0) | This mutant has increased levels of 16:0 in all membrane glycerolipids.[6] |

Isomeric Distribution